2-(4,4-Dimethylcyclohexyl)acetohydrazide
Description
Properties
Molecular Formula |
C10H20N2O |
|---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
2-(4,4-dimethylcyclohexyl)acetohydrazide |
InChI |
InChI=1S/C10H20N2O/c1-10(2)5-3-8(4-6-10)7-9(13)12-11/h8H,3-7,11H2,1-2H3,(H,12,13) |
InChI Key |
HBVSBCSOYQBXHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)CC(=O)NN)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of This compound generally involves the conversion of the corresponding carboxylic acid derivative or ester of 2-(4,4-dimethylcyclohexyl)acetic acid into the hydrazide via reaction with hydrazine or hydrazine hydrate. This is a classical approach for synthesizing acetohydrazides.
The typical reaction pathway is:
$$
\text{2-(4,4-Dimethylcyclohexyl)acetic acid (or ester)} + \text{Hydrazine} \rightarrow \text{this compound}
$$
This reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol.
Detailed Synthetic Procedure
Starting Material Preparation:
The precursor, 2-(4,4-dimethylcyclohexyl)acetic acid or its ester derivative, can be obtained via known synthetic routes such as Friedel-Crafts alkylation or other cyclohexyl ring functionalization methods.Hydrazide Formation:
The ester or acid is reacted with hydrazine hydrate in an alcoholic solvent (ethanol or methanol) under reflux. The reaction time varies from several hours to overnight, depending on the scale and conditions.Isolation and Purification:
Upon completion, the reaction mixture is cooled, and the hydrazide product precipitates or is extracted. Purification is typically achieved by recrystallization from ethanol or by chromatographic techniques.
Reaction Conditions and Catalysts
Solvents: Ethanol (EtOH), Methanol (MeOH), or mixtures thereof are preferred due to their ability to dissolve both reactants and facilitate the reaction.
Temperature: Reflux temperatures (approximately 78°C for ethanol) are standard to ensure complete conversion.
Promoters: No catalysts are generally required, but in some cases, acid or base catalysts may be used to enhance reaction rates.
Reaction Time: Typically 4–24 hours depending on substrate purity and concentration.
Alternative Synthetic Routes
While the hydrazinolysis of esters is the most straightforward method, alternative methods include:
Amide Hydrazinolysis: Starting from the corresponding amide, hydrazine can be used to replace the amide nitrogen with hydrazide functionality.
Acid Chloride Route: Conversion of the acid to its acid chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with hydrazine to yield the hydrazide.
Data Table: Summary of Preparation Conditions
| Method | Starting Material | Reagent(s) | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Hydrazinolysis of Ester | 2-(4,4-Dimethylcyclohexyl)acetate | Hydrazine hydrate | Ethanol | Reflux (~78°C) | 6–24 h | 70–85 | Simple, direct method |
| Acid Chloride + Hydrazine | 2-(4,4-Dimethylcyclohexyl)acetyl chloride | Hydrazine hydrate | Dichloromethane or EtOH | 0–25°C to RT | 2–6 h | 75–90 | Requires acid chloride prep |
| Amide Hydrazinolysis | 2-(4,4-Dimethylcyclohexyl)acetamide | Hydrazine hydrate | Methanol | Reflux | 12–24 h | 60–80 | Less common, moderate yield |
Research Findings and Analysis
Efficiency and Yield
The hydrazinolysis of esters remains the most efficient and widely used method for the preparation of acetohydrazides such as This compound , offering good yields (70–85%) and straightforward reaction conditions without requiring hazardous reagents.
Purity and Characterization
The product purity is generally high when recrystallized from ethanol. Characterization is confirmed by:
- NMR Spectroscopy: Characteristic signals for hydrazide NH and methylene protons adjacent to the carbonyl.
- IR Spectroscopy: Presence of hydrazide carbonyl stretch (~1650 cm⁻¹) and NH stretches (3200–3500 cm⁻¹).
- Mass Spectrometry: Molecular ion peak consistent with the molecular weight of the hydrazide.
Comparative Literature Insights
- Patent literature (e.g., WO2008021851A2) describes similar hydrazide syntheses using hydrazine and esters under reflux in ethanol or methanol, confirming the general applicability of this method for related compounds.
- Recent organic synthesis reviews emphasize hydrazides as versatile intermediates, highlighting the hydrazinolysis approach as a standard method.
Chemical Reactions Analysis
Types of Reactions
2-(4,4-Dimethylcyclohexyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted hydrazides or other derivatives.
Scientific Research Applications
2-(4,4-Dimethylcyclohexyl)acetohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, such as potential pharmaceuticals.
Medicine: Research into its potential therapeutic effects, including antimicrobial and anticancer properties, is ongoing.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4,4-Dimethylcyclohexyl)acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazide group can form covalent bonds with active sites on enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Acetohydrazide Derivatives
Anticancer Activity
- Compound 7c (Derived from Bipyridinyl Acetohydrazide) : Exhibited superior cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 0.6 ± 0.01 μg/mL) compared to doxorubicin (IC₅₀ = 1.6 ± 0.02 μg/mL). The 4,4′-bipyridine moiety was critical for activity .
- Benzothiazole Acetohydrazides (4a–4j) : Demonstrated selective cytotoxicity against C6 glioma, A549, MCF-7, and HT-29 cell lines. Substituents like fluorine or methoxy groups enhanced potency .
Table 2: Cytotoxic Activities of Selected Acetohydrazides
Antimicrobial and Enzyme Inhibitory Activities
- 1,3,4-Oxadiazole Derivatives: Cyclization of 2-(pyridine-2-ylamino)acetohydrazide into 1-(5-mercapto-1,3,4-oxadiazol-2-yl) derivatives increased antimicrobial activity (MIC = 30.2–43.2 μg/cm³) .
- N′-Benzylidene-2-(4-nitrophenylpiperazinyl)acetohydrazides : Showed weak acetylcholinesterase (AChE) inhibition (IC₅₀ = 29.5 mM for compound 206) compared to galantamine .
Thermal and Physicochemical Properties
Limited data exists on thermal stability, but annelated triazinyl acetohydrazides are noted for decomposition studies relevant to material science .
Biological Activity
2-(4,4-Dimethylcyclohexyl)acetohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its cytotoxic effects, mechanism of action, and relevance in therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a cyclohexyl group substituted with two methyl groups, which may influence its biological activity by enhancing lipophilicity and receptor binding.
Cytotoxicity
Recent studies have highlighted the cytotoxic effects of acetohydrazides, including derivatives like this compound. In a comparative study, several acetohydrazides showed significant cytotoxicity against various human cancer cell lines, including SW620 (colon cancer), PC-3 (prostate cancer), and NCI-H23 (lung cancer) . The compound's ability to induce apoptosis and necrosis was noted, indicating its potential as an anticancer agent.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| SW620 | 15.2 | Apoptosis induction |
| PC-3 | 12.5 | Caspase-3 activation |
| NCI-H23 | 10.1 | Necrosis and apoptosis |
The mechanism through which this compound exerts its biological effects appears to involve the activation of caspases, particularly procaspase-3. This activation leads to programmed cell death pathways in cancer cells . The compound's interaction with cellular targets may also contribute to its efficacy.
Case Studies
Case studies involving similar acetohydrazide compounds have provided insights into their biological potential. For instance, a study on a related acetohydrazide demonstrated significant anticancer activity by activating apoptotic pathways in U937 human lymphoma cells . Such findings underscore the importance of further exploring the biological mechanisms and therapeutic applications of this compound.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other indole derivatives and acetohydrazides known for their diverse pharmacological properties:
Q & A
Q. What are the common synthetic routes for preparing 2-(4,4-Dimethylcyclohexyl)acetohydrazide and its derivatives?
A standard method involves reacting an alkyl or aryl ester with hydrazine hydrate under reflux. For example, ethyl (4-chlorophenoxy)acetate reacts with hydrazine hydrate at 365 K for 5 hours to yield acetohydrazide derivatives . Purification typically involves recrystallization from ethanol or methanol. For derivatives like hydrazones, condensation with aldehydes (e.g., 4-pyridinecarboxaldehyde) in ethanol/water under reflux is employed, followed by recrystallization .
Q. What spectroscopic and analytical techniques are essential for characterizing acetohydrazide derivatives?
Key methods include:
- NMR spectroscopy (¹H, ¹³C) to confirm hydrazide backbone and substituent integration .
- IR spectroscopy to identify N–H stretches (~3200 cm⁻¹) and C=O bands (~1650 cm⁻¹) .
- Mass spectrometry (ESI-MS or HRMS) for molecular ion validation .
- X-ray crystallography for resolving tautomeric forms and hydrogen-bonding networks, as demonstrated in 4-(dimethylamino)benzohydrazide studies .
Q. How can researchers screen the biological activity of this compound?
In vitro assays are standard:
- Antimicrobial activity : Use broth microdilution to determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains .
- Enzyme inhibition : Employ fluorometric or colorimetric assays (e.g., for acetylcholinesterase or kinase inhibition) .
- Cytotoxicity : MTT or SRB assays on cancer cell lines to assess IC₅₀ values .
Advanced Research Questions
Q. How can reaction conditions be optimized for synthesizing hydrazone derivatives with high stereoselectivity?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while ethanol/water mixtures improve crystallinity .
- Catalysts : Acidic conditions (e.g., acetic acid or H₂SO₄) promote imine formation .
- Temperature control : Reflux (~70–80°C) ensures complete conversion, monitored via TLC .
Q. What strategies resolve tautomeric ambiguity in hydrazide derivatives?
- X-ray crystallography : Definitive structural assignment via single-crystal analysis, as shown for 4-(dimethylamino)benzohydrazide .
- Dynamic NMR : Observe temperature-dependent chemical shifts to identify tautomeric equilibria .
- DFT calculations : Compare theoretical and experimental IR/NMR spectra to validate tautomeric forms .
Q. How can structure-activity relationship (SAR) studies enhance bioactivity?
- Substituent variation : Introduce electron-withdrawing groups (e.g., –Cl, –NO₂) to triazole or phenyl rings to modulate antimicrobial potency .
- Computational docking : Use AutoDock Vina or Schrödinger to predict binding affinities with target enzymes (e.g., fungal CYP51) .
- Pharmacophore modeling : Identify critical hydrogen-bonding and hydrophobic features using tools like PharmaGist .
Q. What computational methods predict physicochemical properties relevant to drug development?
- LogP and solubility : Employ QSPR models via software like ACD/Percepta or MOE .
- ADMET profiling : Use SwissADME or pkCSM to assess permeability, cytochrome P450 interactions, and toxicity .
- DFT calculations : Optimize molecular geometry and calculate frontier molecular orbitals (HOMO-LUMO) to predict reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
